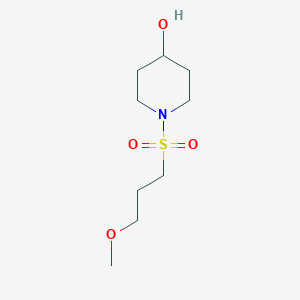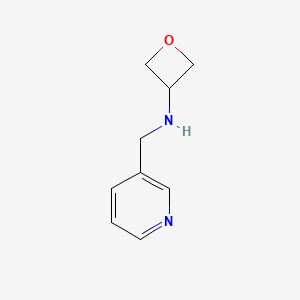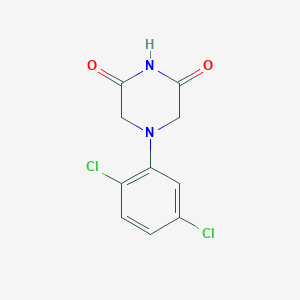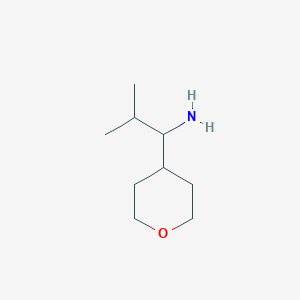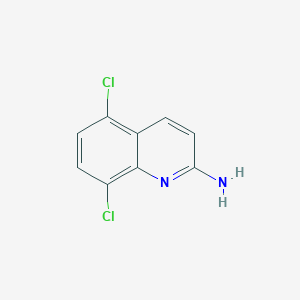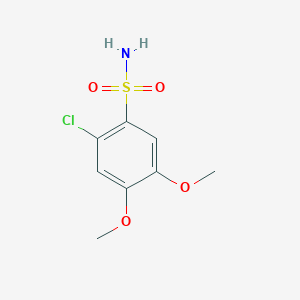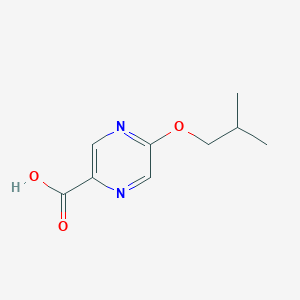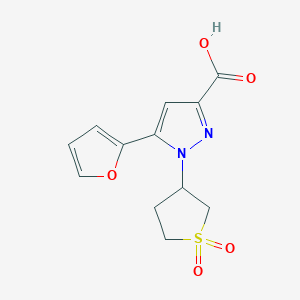
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid, also known as 1,1-Dioxidotetrahydro-3-thienyl-2-furyl-pyrazolecarboxylic acid (DTP), is a heterocyclic compound with a pyrazole ring structure that is used as a reagent in organic synthesis. DTP is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the synthesis of polymers and materials. DTP has also been used in the synthesis of various biologically active compounds, including antibiotics, anti-inflammatory agents, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, emphasizing the regioselectivity and formation of novel heterocyclic compounds. Studies have demonstrated methods for preparing such compounds, exploring the effects of different substituents and conditions on the yields and properties of the synthesized products. For instance, Denisova et al. (2002) detailed the regioselectivity in the formation of 2-pyrazolylthiazoles, shedding light on the influence of acid concentration and substituent nature on the reaction outcomes, and highlighted the preparation of new heterocyclic compounds characterized by NMR spectra and X-ray analysis Denisova et al., 2002.
Biological Activity Studies
Several studies have focused on evaluating the biological activities of these compounds, including antioxidant, antimicrobial, and fungitoxic properties. The research by Jois et al. (2014) presented the synthesis of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and their antioxidant activities assessed through the DPPH scavenging assay, indicating moderate activity for selected compounds Jois et al., 2014. Another study by Altalbawy (2013) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives, providing insight into their antimicrobial potential Altalbawy, 2013.
Electrochemiluminescence and Coordination Complex Studies
The applications of pyrazole derivatives extend to electrochemiluminescence and the formation of coordination complexes. Feng et al. (2016) discussed the synthesis of transition metal complexes with pyrazoledicarboxylic acid derivatives, demonstrating their intense electrochemiluminescence in solution, which opens pathways for advanced material sciences applications Feng et al., 2016.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-12(16)9-6-10(11-2-1-4-19-11)14(13-9)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLRUJNYRNYCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

